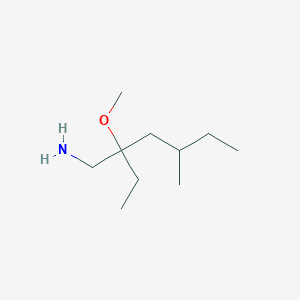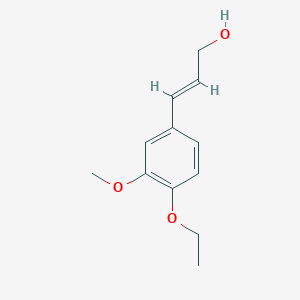
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C12H16O3. It is a phenylpropanoid, a class of organic compounds that are biosynthesized from phenylalanine and have a wide range of biological activities. This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, along with a propenol side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with propenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the propenol side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce saturated alcohols.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a subject of study in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)-2-propen-1-ol: Similar in structure but lacks the ethoxy group.
(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enal: An aldehyde derivative with similar functional groups.
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Contains a hydroxy group instead of an ethoxy group.
Uniqueness
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. This combination of functional groups can make it more versatile in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O3/c1-3-15-11-7-6-10(5-4-8-13)9-12(11)14-2/h4-7,9,13H,3,8H2,1-2H3/b5-4+ |
InChI-Schlüssel |
SXUDLOLGVBDXRL-SNAWJCMRSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=C/CO)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=CCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


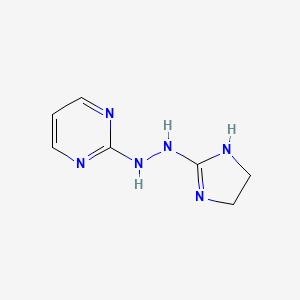
![2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098502.png)
![[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13098504.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)-](/img/structure/B13098505.png)

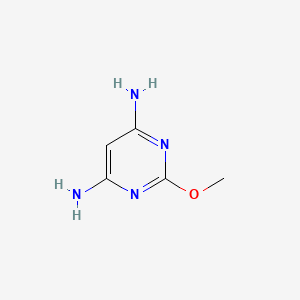
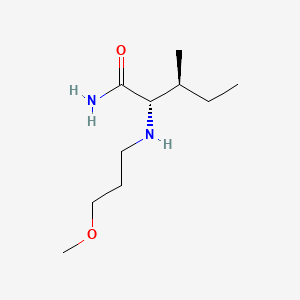
![(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13098528.png)

![6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13098543.png)
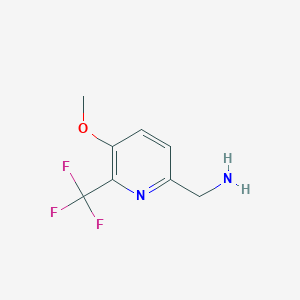
![6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione](/img/structure/B13098563.png)
![4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid](/img/structure/B13098575.png)
